molecular formula C₂₇H₃₂N₄O₈ B560565 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 1818885-63-0

4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No. B560565
M. Wt: 540.57
InChI Key: QTFDOBJYFQFDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-Linker Conjugate 2 incorporates a ligand for the E3 ubiquitin ligase, and a PROTAC linker, which bring together target protein and ubiquitinating machinery.

Scientific Research Applications

  • ERK1/2 Inhibitor Development : A study by Li et al. (2009) involved the synthesis of analogs related to this compound. These analogs were tested as potential substrate-specific inhibitors of ERK1/2, a protein kinase involved in cell signaling, in human leukemia cells (Li et al., 2009).

  • Bruton’s Tyrosine Kinase (BTK) Degradation : Liu et al. (2020) synthesized a derivative of this compound as a proteolysis targeting chimera (PROTAC) degradation agent for BTK. BTK is critical in B-cell receptor signaling and related to various cancers. This study showed that the compound effectively reduced BTK activity and inhibited cancer cell proliferation (Liu et al., 2020).

  • Acetylcholinesterase (AChE) Inhibition : Andrade-Jorge et al. (2018) explored a related compound as an inhibitor of AChE, which is involved in the progression of Alzheimer’s disease. The study found that it exerted a competitive inhibition on AChE and exhibited low toxicity (Andrade-Jorge et al., 2018).

  • Antioxidant and Anticancer Activity : Tumosienė et al. (2020) reported on novel derivatives of this compound showing significant antioxidant activity. They also demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

  • Gastrokinetic Agents : Kato et al. (1992) synthesized benzamide derivatives related to this compound and evaluated them for gastrokinetic activity, showing potential in promoting gastric emptying (Kato et al., 1992).

  • Tyrosinase Inhibition : Then et al. (2018) synthesized a series of derivatives for tyrosinase inhibition, a key enzyme involved in melanin synthesis. This study could have implications for skin depigmentation therapies (Then et al., 2018).

  • Anti-Psoriasis Agents : Tang et al. (2018) synthesized thalidomide derivatives, one of which showed significant inhibition of inflammatory cytokines in psoriasis models, suggesting potential as an anti-psoriasis agent (Tang et al., 2018).

properties

IUPAC Name

4-[2-[2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O8/c28-18-4-6-19(7-5-18)39-17-16-38-15-14-37-13-12-36-11-10-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-8-9-23(32)30-25(22)33/h1-7,22,29H,8-17,28H2,(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFDOBJYFQFDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Citations

For This Compound
1
Citations
S Manda, NK Lee, DC Oh, J Lee - Molecules, 2020 - mdpi.com
A focused PROTAC library was developed to degrade both IGF-1R and Src proteins, which are associated with various cancers. PROTACs with IGF-1R and Src degradation potentials …
Number of citations: 18 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.